6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative . Pyridopyrimidines are important in organic chemistry and medicinal research due to their wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, cytokine and phosphodiesterase inhibitors, anticancer, anti-oxidant, and antidiarrheal agents .
Synthesis Analysis
The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps. Starting from 2-aminonicotinonitrile, the process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been reported to improve yields and reduce the formation of undesirable by-products .Molecular Structure Analysis
The final structure of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction . Density Functional Theory (DFT) using the B3LYP method and the 6-311G (2d, p) basis set further explores the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione include bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been found to be beneficial for the preparation of the desired products .Scientific Research Applications
- Researchers have explored the anticancer potential of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .
- The pyrido[3,2-d]pyrimidine scaffold has demonstrated anti-inflammatory properties. Scientists investigate derivatives of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as potential anti-inflammatory agents .
- Compounds derived from this pyrimidine scaffold exhibit antimicrobial effects. Researchers study their efficacy against bacteria, fungi, and other pathogens .
- 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives may act as phosphodiesterase inhibitors. These enzymes play a crucial role in cellular signaling pathways, making them relevant targets for drug discovery .
- The pyrido[3,2-d]pyrimidine core has antioxidant properties. Scientists investigate whether 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can protect cells from oxidative stress .
- Cytokines play a vital role in immune responses. Researchers explore whether derivatives of this compound can modulate cytokine production, potentially influencing immune-related diseases .
Anticancer Properties
Anti-inflammatory Agents
Antimicrobial Activity
Phosphodiesterase Inhibitors
Antioxidant Compounds
Cytokine Modulation
These applications highlight the versatility and potential impact of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives in various scientific domains. Further studies are needed to fully uncover their mechanisms of action and therapeutic potential . If you’d like more detailed information on any specific application, feel free to ask!
Future Directions
The wide range of biological activities and the extensive application of pyrido[2,3-d]pyrimidine derivatives have aroused interest and inspired the synthesis of their novel analogs . Future research could focus on exploring the biological activities of these compounds and their potential applications in medicinal and pharmaceutical chemistry.
Mechanism of Action
Target of Action
Compounds bearing a pyrido[2,3-d]pyrimidine scaffold possess a wide range of biological properties . Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors , and others have shown to inhibit protein tyrosine kinases .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets, potentially inhibiting their function and leading to downstream effects .
properties
IUPAC Name |
6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHPMCHOILEKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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